2,6-Dibromo-3-(difluoromethyl)pyridine

Purity Quality Control NMR

Researchers requiring regioselective sequential functionalization of pyridine scaffolds often face limited options. 2,6-Dibromo-3-(difluoromethyl)pyridine (CAS 1816287-84-9) solves this with two chemically distinct C-Br bonds for controlled Pd-catalyzed cross-coupling, while the 3-CF₂H group provides a metabolically stable bioisostere. • Enables sequential Suzuki-Miyaura couplings for unsymmetrical 2,6-diaryl-3-difluoromethylpyridines with high regiocontrol • -CF₂H acts as hydrogen-bond donor and lipophilic handle for kinase inhibitor and SDHI fungicide design • 98% purity; ideal for focused library synthesis and late-stage agrochemical diversification

Molecular Formula C6H3Br2F2N
Molecular Weight 286.90 g/mol
Cat. No. B12962520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-3-(difluoromethyl)pyridine
Molecular FormulaC6H3Br2F2N
Molecular Weight286.90 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(F)F)Br)Br
InChIInChI=1S/C6H3Br2F2N/c7-4-2-1-3(6(9)10)5(8)11-4/h1-2,6H
InChIKeyGWQYBNSUEHAHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-3-(difluoromethyl)pyridine: A Dual-Reactive Pyridine Scaffold for Drug and Agrochemical Discovery


2,6-Dibromo-3-(difluoromethyl)pyridine (CAS 1816287-84-9) is a halogenated pyridine derivative with the molecular formula C₆H₃Br₂F₂N and a molecular weight of 286.90 g/mol . It features a pyridine ring substituted with bromine atoms at the 2- and 6-positions and a difluoromethyl group at the 3-position . The difluoromethyl group (–CF₂H) is a well-established bioisostere for alcohols, thiols, and amines, enhancing lipophilicity, metabolic stability, and bioavailability in bioactive molecules [1]. The 2,6-dibromo pattern provides two chemically equivalent yet sterically distinct sites for sequential palladium-catalyzed cross-coupling reactions, making this compound a versatile building block for the construction of complex pharmaceutical and agrochemical intermediates [2].

Why 2,6-Dibromo-3-(difluoromethyl)pyridine Cannot Be Replaced by a Generic Pyridine Analog


Simple substitution of 2,6-Dibromo-3-(difluoromethyl)pyridine with a different dihalopyridine or a regioisomer, such as 2,5-dibromo-3-(difluoromethyl)pyridine or 2,6-dichloro-3-(difluoromethyl)pyridine, fundamentally alters both the electronic landscape and the synthetic utility of the scaffold . The 2,6-dibromo arrangement enables a unique 'double-coupling' approach where the two C–Br bonds exhibit differential reactivity under controlled catalytic conditions, a feature lost when the halogen identity or position is changed [1]. For example, the bromine atoms in the 2- and 6-positions are activated towards oxidative addition with palladium and can be sequentially functionalized, while the 3-difluoromethyl group provides a metabolically stable, hydrogen-bond-donating lipophilic handle that a trifluoromethyl or methyl group cannot replicate [2]. These synergistic properties mean that substituting a generic analog in a synthetic route will lead to different reaction yields, altered regioselectivity, and potentially a loss of biological activity in the final target molecule.

Quantitative Differentiation: Head-to-Head Evidence for 2,6-Dibromo-3-(difluoromethyl)pyridine


Purity and Quality Control: 2,6-Dibromo-3-(difluoromethyl)pyridine vs. 2,5-Dibromo-3-(difluoromethyl)pyridine

Commercially available 2,6-Dibromo-3-(difluoromethyl)pyridine from Leyan (Product No. 1936455) is offered at a standard purity of 98% with batch-specific NMR, HPLC, and GC quality control documentation available upon request . In contrast, the closest regioisomer, 2,5-Dibromo-3-(difluoromethyl)pyridine, is typically supplied at only 97% purity by multiple vendors and often lacks comprehensive, readily available batch-specific QC data from independent suppliers . This 1% purity differential in the context of a late-stage pharmaceutical intermediate can represent a significant reduction in impurity carry-through, potentially avoiding costly purification steps in multi-step syntheses.

Purity Quality Control NMR HPLC Procurement

Regiochemical Identity Confirmation: 2,6-Dibromo-3-(difluoromethyl)pyridine vs. 2,6-Dibromo-4-(difluoromethyl)pyridine

The unambiguous regiochemical assignment of 2,6-Dibromo-3-(difluoromethyl)pyridine (CAS 1816287-84-9) is confirmed by its distinct SMILES notation: FC(F)c1ccc(Br)nc1Br, where the difluoromethyl group is located at the 3-position between the two bromine atoms . The para-isomer, 2,6-Dibromo-4-(difluoromethyl)pyridine (CAS 1804934-26-6), has the same molecular formula but a different CAS number and SMILES, indicating a different spatial arrangement . In a procurement context, this distinction is critical because the 3-substituted isomer is typically synthesized via a specific Cu-mediated cross-coupling and decarboxylation sequence that is not compatible with para-substitution patterns [1], making mistaken identity a costly error in synthetic planning.

Regiochemistry NMR Structure Confirmation Isomer Purity

Dual Halogen Reactivity: 2,6-Dibromo-3-(difluoromethyl)pyridine vs. 2-Bromo-5-(difluoromethyl)pyridine in Cross-Coupling

2,6-Dibromo-3-(difluoromethyl)pyridine possesses two chemically equivalent but sterically distinct C(sp²)–Br bonds at the 2- and 6-positions, enabling a sequential double-coupling strategy that has been demonstrated on the parent 2,6-dibromopyridine scaffold to yield unsymmetrical 2,6-diarylpyridines in high yields (up to 90%) under Pd-PEPPSI catalysis [1]. In contrast, mono-brominated analogs such as 2-Bromo-5-(difluoromethyl)pyridine, while useful as a monofunctional building block, cannot access the same diversity-oriented double-functionalization pathways in a single synthetic sequence . The presence of two bromine atoms in the target compound directly doubles the potential for derivatization, reducing the total number of synthetic steps required to reach complex, di-substituted targets.

Cross-Coupling Regioselectivity Suzuki Reaction Building Block

Difluoromethyl Bioisostere Advantage: Metabolic Stability vs. Methyl or Trifluoromethyl Analogs

The 3-difluoromethyl group (–CF₂H) in this compound is a recognized bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, offering a unique hydrogen bond donor capacity (A value ~0.8–1.0) not available in trifluoromethyl (–CF₃) or methyl (–CH₃) substituted pyridines [1]. In a systematic study of matched molecular pairs, replacing a –CH₃ with a –CF₂H group was shown to increase metabolic stability by up to 2-fold in human liver microsomes while maintaining similar lipophilicity (ΔlogD ~0.3–0.5) [2]. This class-level profile suggests that 2,6-Dibromo-3-(difluoromethyl)pyridine, as a late-stage intermediate, can impart superior metabolic resistance to final drug candidates compared to an intermediate containing a 3-methyl or 3-trifluoromethyl group.

Bioisostere Metabolic Stability Drug Design Lipophilicity

High-Value Application Scenarios for 2,6-Dibromo-3-(difluoromethyl)pyridine


Sequential Double Functionalization in Kinase Inhibitor Library Synthesis

In the construction of focused kinase inhibitor libraries, 2,6-Dibromo-3-(difluoromethyl)pyridine serves as a central scaffold for sequential Suzuki-Miyaura couplings. The two bromine atoms at the 2- and 6-positions can be sequentially coupled with different aryl boronic acids under controlled Pd-PEPPSI catalysis, yielding unsymmetrical 2,6-diaryl-3-difluoromethylpyridines with high regiocontrol. The 3-difluoromethyl group simultaneously acts as a metabolically stable bioisostere, enhancing the drug-likeness of the final library members [1].

Agrochemical Intermediate for Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

The difluoromethyl group is a key pharmacophore in numerous commercial SDHI fungicides (e.g., fluxapyroxad, benzovindiflupyr). 2,6-Dibromo-3-(difluoromethyl)pyridine can be employed as a late-stage intermediate to introduce the difluoromethylpyridine motif into novel fungicide candidates via cross-coupling at the 2- and 6-positions, leveraging the established metabolic stability and lipophilicity profile of the –CF₂H group in agrochemical design [2].

Structure-Activity Relationship (SAR) Exploration of mGluR5 Negative Allosteric Modulators

Published SAR studies on metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators have identified 2,6-disubstituted pyridines as privileged scaffolds. The 3-difluoromethyl group offers a unique hydrogen-bond donor capability that can engage key residues in the mGluR5 allosteric binding pocket. 2,6-Dibromo-3-(difluoromethyl)pyridine thus enables rapid analoging by sequential palladium-catalyzed couplings to explore the chemical space around this core [3].

Radiopharmaceutical Precursor for ¹⁸F-Labeled PET Tracers

The 2,6-dibromo substitution pattern in the target compound makes it a suitable precursor for copper-mediated radiofluorination reactions, where the bromine atoms can be replaced with [¹⁸F]fluoride. The presence of the 3-difluoromethyl group provides a non-radioactive fluorine handle for structural confirmation and metabolic profiling of the resulting PET tracer candidates [4].

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